molecular formula C20H25NO3S B7919649 (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B7919649
M. Wt: 359.5 g/mol
InChI Key: BDHYVCAYYBHNBW-UHFFFAOYSA-N
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Description

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a chemical compound known for its unique structure and properties It is a derivative of toluene-4-sulfonic acid and piperidine, featuring a benzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 1-benzyl-piperidin-4-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with 1-benzyl-piperidin-4-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-benzyl-piperidin-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors. The sulfonic acid moiety may also play a role in enhancing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid 1-benzyl-piperidin-3-ylmethyl ester
  • Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester
  • 6-Amino-hexanoic acid benzyl ester, compound with toluene-4-sulfonic acid

Uniqueness

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is unique due to its specific ester linkage and the presence of both benzyl and piperidine groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-17-7-9-20(10-8-17)25(22,23)24-16-19-11-13-21(14-12-19)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYVCAYYBHNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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